5-Aminothiophene-2-carbaldehyde

Organic Synthesis Green Chemistry Heterocyclic Chemistry

Conventional 5-substituted thiophenes lack the electron-rich nucleophilicity required for high-yielding, aqueous SNAr reactions. This 5-amino analogue solves that limitation. - **Reactivity**: Electron-donating NH₂ enables nucleophilic aromatic substitution (SNAr) in water, not feasible with Br/NO₂ analogs. - **Yield**: Up to 94% for N,N-disubstituted products, minimizing waste and purification. - **Selectivity**: Chemoselective orthogonal assembly with primary/secondary amines. - **Scale**: Kilogram-scale pharma intermediate for 2-aminothiophene-based drug candidates.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
Cat. No. B13109561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiophene-2-carbaldehyde
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)N)C=O
InChIInChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2
InChIKeyQFBSIUIFNVITOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminothiophene-2-carbaldehyde Overview


5-Aminothiophene-2-carbaldehyde (CAS: 57500-50-2) is a heterocyclic building block characterized by a thiophene core functionalized with an amino group at the 5-position and an aldehyde group at the 2-position . This dual functionality renders it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via reactions targeting the aldehyde (e.g., Schiff base formation) or the amino group (e.g., nucleophilic aromatic substitution, SNAr) . Its molecular formula is C5H5NOS, and it has a molecular weight of 127.16 g/mol .

Dual handle Aldehyde and amino groups enable orthogonal Schiff base and SNAr reactions
Water‑compatible Reported aqueous SNAr conditions support greener synthetic workflows
Building block Thiophene core suited for heterocycle assembly and derivatisation

5-Aminothiophene-2-carbaldehyde vs. Generic Alternatives


Direct substitution of 5-aminothiophene-2-carbaldehyde with other thiophene-2-carbaldehyde derivatives (e.g., 5-bromo, 5-nitro, or unsubstituted analogs) is not chemically or functionally equivalent. The electron-donating amino group in the 5-position dramatically alters the electronic properties of the thiophene ring, significantly increasing its nucleophilicity and enabling distinct reactivity pathways, such as high-yielding SNAr reactions in aqueous media, which are not feasible with electron-withdrawing substituents . Furthermore, aminothiophenes exhibit unique acid-base and electrophilic substitution behaviors compared to their aniline counterparts, necessitating specific synthetic protocols [1]. This differentiated reactivity profile directly impacts downstream synthetic efficiency and product outcomes, making the compound a non-fungible intermediate for specific synthetic sequences.

Electronic shift 5‑amino group strongly increases ring nucleophilicity; 5‑bromo or 5‑nitro analogs may not support the same aqueous SNAr path
Aniline mismatch Aminothiophenes behave as enamines, not as typical anilines; reactivity profiles differ and may require adjusted protocols
Protocol transfer Reported yields and selectivities may not transfer to unsubstituted or other heterocyclic aldehydes without validation

5-Aminothiophene-2-carbaldehyde Performance Evidence


Aqueous SNAr Yield Advantage

In the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes via nucleophilic aromatic substitution (SNAr), the target compound's precursor, 5-bromothiophene-2-carboxaldehyde, demonstrates significantly higher yields when reacted in water compared to traditional methods. This enhanced efficiency is a key differentiator for researchers seeking to synthesize 5-aminothiophene-2-carbaldehyde derivatives .

Aqueous SNAr Yield
Data to verify
94% yield (target) vs 52–81% (reported thiophene SNAr)
Supports water‑based synthesis scalability context
Data from 5‑bromo precursor; validate with amino‑aldehyde directly
Organic Synthesis Green Chemistry Heterocyclic Chemistry

Chemoselective Amine Reactivity

The synthetic methodology for accessing 5-aminothiophene-2-carbaldehyde derivatives demonstrates high chemoselectivity. Under identical aqueous SNAr conditions, secondary amines yield the desired N,N-disubstituted 5-aminothiophene-2-carboxaldehydes, whereas primary amines exclusively form the corresponding imines. This predictable selectivity is a critical advantage for designing complex molecule syntheses where orthogonal reactivity is required .

Chemoselectivity
Data to verify
Secondary amine → N,N‑disubstituted; primary amine → imine
Predictable orthogonal reactivity for heterocycle assembly
Reported on bromo precursor; amino‑aldehyde selectivity should be confirmed
Chemoselectivity Organic Synthesis Functional Group Interconversion

Superior Carbon Nucleophilicity

Aminothiophenes, as a class, demonstrate fundamentally different reactivity compared to their common aniline analogs. While anilines react with super-electrophiles like 4,6-dinitrobenzofuroxan (DNBF) to form an initial N-bonded adduct, 3-aminothiophenes react exclusively as carbon nucleophiles, forming C-adducts directly [1]. This indicates a significantly higher negative charge density at the carbon atom adjacent to the amino group (a 'hyper-ortho' relationship), making the thiophene core far more susceptible to electrophilic addition [1].

Carbon nucleophilicity
Class‑level
Exclusive C‑adduct formation vs aniline N‑adduct; pKa C‑2 ~ −0.4 to 0.8
Enaminic character may enable unique C‑C couplings
Observed on 3‑aminothiophenes; verify at 5‑position with the aldehyde
Physical Organic Chemistry Reactivity Heterocyclic Chemistry

5-Aminothiophene-2-carbaldehyde Application Scenarios


Green Pharma Intermediate Synthesis

The high-yielding, water-based SNAr methodology for producing N,N-disubstituted 5-aminothiophene-2-carboxaldehydes directly addresses the pharmaceutical industry's need for more sustainable and cost-effective manufacturing processes. The ability to achieve up to 94% yield in an environmentally benign solvent minimizes waste and reduces purification costs, making this route highly attractive for the kilogram-scale synthesis of advanced intermediates for drug candidates containing the 2-aminothiophene pharmacophore .

Controlled Heterocycle Assembly

The proven chemoselectivity between primary and secondary amines in the synthesis of 5-aminothiophene-2-carboxaldehyde derivatives allows for the predictable and orthogonal construction of complex molecules. Researchers can reliably use secondary amines to install a dialkylamino group on the thiophene core, while reserving primary amines for imine formation, facilitating the precise, stepwise assembly of polyfunctional heterocycles for medicinal chemistry programs .

Novel Electrophilic Substrates

The enhanced carbon nucleophilicity of the aminothiophene core, distinct from anilines, makes derivatives of 5-aminothiophene-2-carbaldehyde valuable starting materials for exploring new chemical space. This unique enaminic reactivity can be harnessed to develop novel electrophilic substrates and to access C-C bond formations that are not feasible with standard aromatic amines, enabling the discovery of compounds with novel biological or material properties [1].

Application
Selection Property
Validation Focus
Sustainable intermediate synthesis
Water‑compatible SNAr reactivity
Scalability and aqueous reaction efficiency
Controlled heterocycle assembly
Chemoselective amine reactivity context
Orthogonal functional group installation
Novel electrophilic substrates
Reported carbon nucleophilicity vs anilines
C–C bond formation scope exploration

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